molecular formula C17H20FNO2 B3015407 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1042522-18-8

2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol

Cat. No.: B3015407
CAS No.: 1042522-18-8
M. Wt: 289.35
InChI Key: FCCJHGQHMFGVEV-UHFFFAOYSA-N
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Description

“2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C17H20FNO2 and a molecular weight of 289.34 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H20FNO2 . This indicates that the compound contains 17 carbon atoms, 20 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms . For a detailed structural analysis, it would be beneficial to refer to a compound database or a chemistry research paper.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, and density . Unfortunately, specific physical and chemical properties for “this compound” were not found in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Chemical Structure Analysis : This compound and its derivatives have been synthesized and characterized in several studies. For example, one study focused on the synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate, a related compound, through a racemic synthetic route (Cai Xiao & Xie Bing, 2006).

  • Molecular Structures in Crystallography : The absolute configuration of certain derivatives, such as N‐[(R)‐1‐(2‐Hydroxy‐3,5‐dimethyl­phenyl)ethyl]‐N‐[(R)‐2‐methyl‐1‐phenyl­propyl]ammonium chloride, has been determined through crystallography, aiding in understanding their chemical properties (Guangyou Zhang et al., 2006).

Applications in Coordination Chemistry

  • Transition Metal Complexes : This compound has been used to synthesize new tripodal ligands with N2O2 donor sets, which have significant implications in coordination chemistry, particularly in the stabilization of metal-coordinated phenoxyl radical species (Atasi Mukherjee et al., 2010).

  • Catalytic Activities : Studies on distorted square pyramidal Cu(II) complexes using similar phenol-based ligands have shown potential for catalytic activities, including catecholase activity and anticancer activities in human breast cancer cell lines (Apurba Bhunia et al., 2015).

Spectroscopic Studies

  • Fluorescence Spectral Studies : Interaction studies of fluorescent probes with proteins like Bovine Serum Albumin (BSA) using phenol derivatives have been conducted to understand binding mechanisms and quenching modes, which are crucial for developing fluorescent markers and sensors (K. Ghosh et al., 2016).

  • Electronic Structure Analysis : Detailed investigations into the electronic structure and spectroscopic properties of similar compounds have been carried out using various computational methods, providing insights into their chemical behavior (Ç. Albayrak et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data . It’s important to handle all chemicals with care and refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Mechanism of Action

Properties

IUPAC Name

2-ethoxy-6-[[1-(4-fluorophenyl)ethylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-3-21-16-6-4-5-14(17(16)20)11-19-12(2)13-7-9-15(18)10-8-13/h4-10,12,19-20H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJHGQHMFGVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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